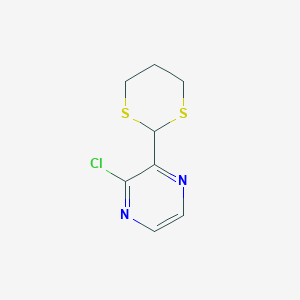

2-Chloro-3-(1,3-dithian-2-YL)pyrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

2-chloro-3-(1,3-dithian-2-yl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2S2/c9-7-6(10-2-3-11-7)8-12-4-1-5-13-8/h2-3,8H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBZGHDUHUNPBBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(SC1)C2=NC=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50725579 | |

| Record name | 2-Chloro-3-(1,3-dithian-2-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50725579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874114-28-0 | |

| Record name | 2-Chloro-3-(1,3-dithian-2-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50725579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-3-(1,3-dithian-2-YL)pyrazine chemical structure and analysis

An In-depth Technical Guide to 2-Chloro-3-(1,3-dithian-2-yl)pyrazine: Synthesis, Analysis, and Applications

Abstract

This technical guide provides a comprehensive scientific overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The pyrazine core is a key pharmacophore found in numerous biologically active molecules and approved drugs.[1][2] The incorporation of a 1,3-dithiane moiety introduces a versatile functional handle, enabling a wide range of subsequent chemical transformations. This document details the compound's physicochemical properties, outlines a robust synthetic protocol with mechanistic explanations, provides a thorough guide to its analytical characterization by modern spectroscopic and chromatographic techniques, and discusses its potential applications as a key intermediate in drug discovery. The protocols and analyses are presented with the explicit goal of providing researchers, scientists, and drug development professionals with a practical and authoritative resource.

Chemical Identity & Physicochemical Properties

This compound is a substituted pyrazine derivative. The structure features a pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, substituted with a chlorine atom and a 1,3-dithian-2-yl group at adjacent positions.

Chemical Structure

Caption: Chemical Structure of this compound.

Physicochemical Data

The key identifying and physical properties of the compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 874114-28-0 | [3][4] |

| Molecular Formula | C₈H₉ClN₂S₂ | [3] |

| Molecular Weight | 232.75 g/mol | [3] |

| Appearance | Predicted: White to pale yellow solid | - |

| Purity | ≥97% (Commercially available) | [3] |

| InChI Key | OBZGHDUHUNPBBW-UHFFFAOYSA-N | [3] |

Synthesis and Mechanistic Insights

The synthesis of this compound is not widely reported in dedicated publications but can be effectively achieved through established organometallic chemistry principles. A logical and robust approach involves the nucleophilic addition of a 2-lithio-1,3-dithiane intermediate to a suitable dichloropyrazine precursor.

Synthetic Scheme

The proposed two-step synthesis begins with the deprotonation of 1,3-dithiane to form a potent nucleophile, which then attacks 2,3-dichloropyrazine.

Step 1: Generation of the Dithiane Nucleophile 1,3-dithiane is deprotonated at the C2 position using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), at low temperatures (-78 °C) in an anhydrous aprotic solvent such as tetrahydrofuran (THF). This process generates the 2-lithio-1,3-dithiane anion.

-

Causality: The acidity of the C2 protons of the dithiane (pKa ≈ 31) is significantly enhanced due to the electron-withdrawing nature and polarizability of the adjacent sulfur atoms, which stabilize the resulting carbanion. The use of a very strong base like n-BuLi is essential to drive this deprotonation to completion. Low temperature is critical to prevent side reactions and decomposition of the organolithium reagent.

Step 2: Nucleophilic Aromatic Substitution The generated 2-lithio-1,3-dithiane anion is then added to a solution of 2,3-dichloropyrazine. The nucleophile selectively displaces one of the chlorine atoms on the electron-deficient pyrazine ring.

-

Causality: The pyrazine ring is electron-deficient due to the presence of two electronegative nitrogen atoms, making it susceptible to nucleophilic aromatic substitution.[5] The chlorine atoms are good leaving groups. The reaction proceeds via a Meisenheimer-type intermediate, where the negative charge is stabilized by the aromatic system and the nitrogen atoms. The substitution occurs preferentially over addition, leading to the restoration of aromaticity. Quenching the reaction with a proton source (e.g., water) yields the final product.

Experimental Workflow Diagram

Caption: General workflow for the synthesis and analysis of the target compound.

Spectroscopic and Chromatographic Analysis

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of NMR spectroscopy, mass spectrometry, and chromatography provides a self-validating system of analysis.

Predicted Spectroscopic Data

The following table summarizes the predicted key signals for the structural confirmation of this compound. These predictions are based on standard chemical shift values for pyrazine and dithiane moieties.[6]

| Technique | Predicted Signal / Value | Structural Assignment |

| ¹H NMR | δ 8.4-8.6 ppm (d, 1H, J ≈ 2.5 Hz) | Pyrazine CH (position 5 or 6) |

| δ 8.3-8.5 ppm (d, 1H, J ≈ 2.5 Hz) | Pyrazine CH (position 6 or 5) | |

| δ 5.5-5.7 ppm (s, 1H) | Dithiane CH (position 2) | |

| δ 2.9-3.2 ppm (m, 4H) | Dithiane -S-CH₂ - (axial/equatorial) | |

| δ 1.9-2.2 ppm (m, 2H) | Dithiane -CH₂-CH₂ -CH₂- | |

| ¹³C NMR | δ 150-155 ppm | Pyrazine C -Cl |

| δ 148-152 ppm | Pyrazine C -Dithiane | |

| δ 142-145 ppm | Pyrazine C H | |

| δ 141-144 ppm | Pyrazine C H | |

| δ 45-50 ppm | Dithiane C H | |

| δ 28-32 ppm | Dithiane -S-C H₂- | |

| δ 24-27 ppm | Dithiane -CH₂-C H₂-CH₂- | |

| Mass Spec (EI) | m/z 232/234 (M⁺, M⁺+2) | Molecular Ion (approx. 3:1 ratio for ³⁵Cl/³⁷Cl) |

| m/z 119 | Fragment: [C₄H₂ClN₂S]⁺ | |

| m/z 113 | Fragment: [Pyrazine-Cl]⁺ | |

| IR Spectroscopy | ~3100-3000 cm⁻¹ | Aromatic C-H stretch |

| ~2950-2850 cm⁻¹ | Aliphatic C-H stretch | |

| ~1550-1400 cm⁻¹ | C=C / C=N ring stretch | |

| ~850-750 cm⁻¹ | C-Cl stretch |

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints for confirming reaction progress and product identity.

Protocol: Synthesis

Materials:

-

1,3-Dithiane (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (1.1 eq, 2.5 M in hexanes)

-

2,3-Dichloropyrazine (1.2 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

Procedure:

-

Reactor Setup: Under a nitrogen atmosphere, add 1,3-dithiane to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet. Dissolve in anhydrous THF.

-

Anion Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

-

Expertise Note: A faint yellow to orange color indicates the formation of the lithiated species. Stir the solution at -78 °C for 1-2 hours to ensure complete deprotonation.

-

-

Substrate Addition: In a separate flame-dried flask, dissolve 2,3-dichloropyrazine in anhydrous THF. Transfer this solution to the reaction mixture at -78 °C via cannula.

-

Reaction: Allow the reaction mixture to stir at -78 °C for 2-3 hours, then let it slowly warm to room temperature overnight.

-

Trustworthiness Check: Monitor the reaction progress by thin-layer chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The consumption of the starting material and the appearance of a new, more polar spot indicates product formation.

-

-

Quenching: Cool the mixture to 0 °C in an ice bath and slowly quench by adding saturated aqueous NH₄Cl.

-

Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol: Purification and Analysis

-

Purification: Purify the crude residue by flash column chromatography on silica gel.

-

Expertise Note: A gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., to a final concentration of 10-20% ethyl acetate in hexanes), is typically effective for separating the product from nonpolar impurities and unreacted starting materials.

-

-

Fractions Analysis: Collect fractions and analyze them by TLC. Combine fractions containing the pure product.

-

Final Product: Concentrate the combined pure fractions under reduced pressure to yield this compound as a solid. Determine the yield.

-

Structural Verification: Prepare samples of the purified product for analysis.

-

Dissolve ~5-10 mg in CDCl₃ for ¹H and ¹³C NMR spectroscopy.

-

Dissolve a small amount in a suitable solvent (e.g., methanol or dichloromethane) for mass spectrometry analysis.

-

The results should align with the predicted data in Section 3.1 to confirm the structure and purity.

-

Applications in Medicinal Chemistry

Pyrazine derivatives are a cornerstone in drug development, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antibacterial properties.[1][2] this compound serves as a highly valuable and versatile synthetic intermediate.

-

Versatile Building Block: The dithiane group acts as a masked aldehyde (an "umpolung" synthon). It is stable to many reaction conditions but can be readily deprotected back to the aldehyde functionality using reagents like mercury(II) chloride or N-bromosuccinimide. This allows for the introduction of an aldehyde group late in a synthetic sequence.

-

Cross-Coupling Reactions: The chloro-substituent on the pyrazine ring is a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). This enables the facile introduction of diverse aryl, heteroaryl, or alkyl groups at this position, rapidly building molecular complexity.

-

Scaffold for Drug Discovery: By leveraging the two distinct functional handles—the reactive chlorine atom and the masked aldehyde—drug development professionals can systematically synthesize libraries of complex pyrazine derivatives for screening against various biological targets. This dual functionality makes it an ideal scaffold for exploring structure-activity relationships (SAR).

Safety and Handling

-

General Precautions: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Reagent Hazards: n-Butyllithium is a highly pyrophoric reagent and must be handled with extreme care under an inert atmosphere. Anhydrous solvents are required.

-

Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Pyrazine, 2-chloro-3-(1,3-dithian-2-yl)- | 874114-28-0 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Chloro-3-(1,3-dithian-2-yl)pyrazine: Properties and Synthetic Utility

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the strategic use of novel heterocyclic building blocks is paramount for the efficient construction of diverse molecular scaffolds.[][2][3] These fragments are instrumental in exploring structure-activity relationships (SAR) and fine-tuning the physicochemical properties of lead compounds. Among these, 2-Chloro-3-(1,3-dithian-2-yl)pyrazine emerges as a particularly versatile intermediate. This guide provides a comprehensive technical overview of its core properties, reactivity, and strategic applications for researchers, scientists, and drug development professionals.

The molecule uniquely combines two key structural motifs: a halogenated pyrazine ring and a 1,3-dithiane group. The pyrazine core is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its metabolic stability and ability to engage in hydrogen bonding. The chloro-substituent renders the pyrazine ring electron-deficient, priming it for specific chemical transformations.[4] Concurrently, the 1,3-dithiane moiety serves as a masked carbonyl group—a classic example of "umpolung" (polarity inversion)—offering a gateway to a plethora of subsequent chemical elaborations.[5] Understanding the interplay between these two functional groups is crucial to unlocking the full synthetic potential of this valuable building block.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a chemical entity dictate its behavior in both reactive and biological systems. While extensive experimental data for this compound is not widely published, we can deduce its key properties from its structure and data from analogous compounds.

Table 1: Core Identification and Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | - |

| Synonyms | Pyrazine, 2-chloro-3-(1,3-dithian-2-yl)- | [6] |

| CAS Number | 874114-28-0 | [6][7] |

| Molecular Formula | C₈H₉ClN₂S₂ | [6][7] |

| Molecular Weight | 232.75 g/mol | [8] |

| Purity | Typically ≥97% | [6] |

| Appearance | Predicted to be a white to off-white or pale yellow solid. | Inferred |

| Melting Point | Not experimentally reported. Likely higher than pyrazine (52°C) due to increased molecular weight and polarity. | Inferred from[9] |

| Boiling Point | Not experimentally reported. | [8] |

| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and THF. Sparingly soluble in non-polar solvents like hexane and likely insoluble in water. | Inferred |

| InChI Key | OBZGHDUHUNPBBW-UHFFFAOYSA-N | [6] |

The structure features a planar, aromatic pyrazine ring connected to a non-planar, chair-conformation 1,3-dithiane ring. This combination of an electron-deficient aromatic system and a protected aldehyde function defines its chemical personality.

Caption: Chemical structure of this compound.

Chemical Reactivity and Synthetic Strategy

The primary value of this molecule lies in its predictable and orthogonal reactivity. The two main functional groups can be addressed under distinct reaction conditions, allowing for sequential and controlled molecular elaboration.

-

Nucleophilic Aromatic Substitution (SNAr) at C2: The chlorine atom on the electron-deficient pyrazine ring is a competent leaving group for SNAr reactions.[10] The two ring nitrogens act as powerful electron-withdrawing groups, stabilizing the negatively charged Meisenheimer intermediate that forms upon nucleophilic attack.[11] This allows for the facile introduction of a wide variety of nucleophiles (amines, alcohols, thiols, etc.), making it a cornerstone reaction for library synthesis. The reaction typically proceeds under thermal or base-catalyzed conditions.[12][13]

-

Deprotection of the 1,3-Dithiane at C3: The dithiane group is stable to many reaction conditions but can be efficiently cleaved to reveal the parent aldehyde. This transformation is crucial as it unmasks a reactive carbonyl functionality for subsequent reactions like Wittig olefination, reductive amination, or Grignard additions. A variety of reagents can effect this deprotection, often involving oxidative or mercury-based methods.[14] Modern, less toxic methods using reagents like ferric nitrate or hydrogen peroxide with an iodine catalyst are often preferred for their milder conditions and environmental advantages.[15][16]

Caption: Key orthogonal reaction pathways for the title compound.

Hypothetical Synthetic Protocol

While the direct synthesis of this compound is not explicitly detailed in readily available literature, a plausible and robust synthesis can be designed based on established organometallic chemistry of heterocyclic systems. The most logical approach involves the regioselective lithiation of 2-chloropyrazine followed by electrophilic trapping with a suitable dithiane-containing electrophile.

Recent studies have shown that 2-chloropyrazine can be successfully lithiated at the C3 position using a strong, non-nucleophilic base like Lithium 2,2,6,6-tetramethylpiperidide (LiTMP).[17] This regioselectivity is driven by the inductive effect of the adjacent chlorine atom, which acidifies the C3 proton.

Protocol: Synthesis via Directed Ortho-Metalation

-

Objective: To synthesize this compound from 2-chloropyrazine.

-

Rationale: This protocol leverages the known ortho-directing effect of the chloro group in pyrazine to install a lithium atom at the C3 position, which can then be quenched with an appropriate electrophile. 2-Formyl-1,3-dithiane is chosen as the electrophile to directly install the desired side chain.

Step-by-Step Methodology:

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum is assembled. The system is purged with dry nitrogen for 15-20 minutes.

-

Base Preparation: Anhydrous tetrahydrofuran (THF) is added to the flask via syringe, followed by 2,2,6,6-tetramethylpiperidine (1.1 equivalents). The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 equivalents, typically 1.6 M in hexanes) is added dropwise to the stirred solution, maintaining the temperature below -70 °C. The mixture is stirred for 30 minutes at this temperature to ensure complete formation of LiTMP.

-

Substrate Addition: A solution of 2-chloropyrazine (1.0 equivalent) in anhydrous THF is added dropwise to the LiTMP solution. The reaction mixture is stirred at -78 °C for 1-2 hours. This step is critical for achieving regioselective deprotonation at the C3 position.[17]

-

Electrophilic Quench: 2-Formyl-1,3-dithiane (1.2 equivalents) in anhydrous THF is added dropwise to the reaction mixture. The solution is stirred at -78 °C for an additional 2 hours, then allowed to warm slowly to room temperature overnight.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

Anticipated Spectroscopic Characterization

For any newly synthesized compound, rigorous structural confirmation is essential. The following are the expected spectroscopic signatures for this compound, based on the analysis of its constituent parts.[18][19][20]

Table 2: Predicted Spectroscopic Data

| Technique | Expected Signals |

| ¹H NMR | - Pyrazine Protons: Two doublets in the aromatic region (δ ≈ 8.3-8.6 ppm), corresponding to the two non-equivalent protons on the pyrazine ring. - Dithiane Methine Proton: A key singlet (δ ≈ 5.0-5.5 ppm) for the C-H proton at the 2-position of the dithiane ring. - Dithiane Methylene Protons: Two multiplets in the aliphatic region (δ ≈ 2.0-3.5 ppm) corresponding to the six protons of the three CH₂ groups in the dithiane ring. |

| ¹³C NMR | - Pyrazine Carbons: Signals in the aromatic region (δ ≈ 140-155 ppm). The carbon bearing the chlorine (C2) and the carbon attached to the dithiane (C3) will be distinct from the other two pyrazine carbons. - Dithiane Carbons: A signal for the methine carbon (C-2' of dithiane) around δ ≈ 45-55 ppm, and signals for the methylene carbons around δ ≈ 25-35 ppm. |

| Mass Spec (ESI+) | - [M+H]⁺: Expected at m/z ≈ 233.0, showing a characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity of the M peak). |

Applications in Medicinal Chemistry Programs

The true power of this compound is realized when it is employed as a scaffold in a drug discovery workflow. Its bifunctional nature allows for the systematic and divergent synthesis of compound libraries to probe biological targets.

A typical workflow might involve:

-

Scaffold Elaboration: Reacting the C2-chloro position with a library of diverse amines or alcohols to generate a first-generation library of substituted pyrazines. This step allows for rapid exploration of the SAR around one vector of the molecule.

-

Orthogonal Functionalization: Taking a promising hit from the first library and deprotecting the dithiane group to reveal the aldehyde.

-

Further Diversification: Using the newly formed aldehyde as a handle for a second diversification step, such as reductive amination with another library of amines. This allows for fine-tuning of properties and exploring a second vector of the molecule.

References

- 2. lifechemicals.com [lifechemicals.com]

- 3. researchwith.montclair.edu [researchwith.montclair.edu]

- 4. msesupplies.com [msesupplies.com]

- 5. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound | 874114-28-0 | INDOFINE Chemical Company [indofinechemical.com]

- 8. 874114-28-0 | this compound - Moldb [moldb.com]

- 9. Pyrazine - Wikipedia [en.wikipedia.org]

- 10. Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. researchgate.net [researchgate.net]

- 13. zenodo.org [zenodo.org]

- 14. mdpi.com [mdpi.com]

- 15. tandfonline.com [tandfonline.com]

- 16. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]

- 17. mdpi.com [mdpi.com]

- 18. benchchem.com [benchchem.com]

- 19. Thieme E-Books & E-Journals [thieme-connect.de]

- 20. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Core Reaction Mechanisms of Pyrazine Heterocycles

Introduction: The Strategic Importance of Pyrazine in Modern Chemistry

The pyrazine nucleus, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement, is a cornerstone scaffold in contemporary drug discovery and materials science.[1][2] Its prevalence in crucial biological molecules like folic acid and riboflavin, as well as in a multitude of approved pharmaceuticals such as the anti-tuberculosis agent Pyrazinamide and the proteasome inhibitor Bortezomib, underscores its significance.[2][3] The unique electronic nature of the pyrazine ring—characterized by its electron-deficient state—governs a distinct reactivity profile that presents both challenges and opportunities for synthetic chemists.[1][4]

This guide provides an in-depth exploration of the fundamental reaction mechanisms involving pyrazine heterocycles. Moving beyond a simple recitation of reactions, we will dissect the underlying electronic principles that dictate reactivity, explain the causal logic behind experimental choices, and provide field-proven protocols for the strategic functionalization of this vital heterocyclic system.

The Electronic Landscape of the Pyrazine Ring

The reactivity of pyrazine is a direct consequence of the two electronegative nitrogen atoms. Their inductive electron-withdrawing effects significantly reduce the electron density of the aromatic ring, making it profoundly electron-deficient. This has two major consequences:

-

Deactivation towards Electrophilic Aromatic Substitution (SEAr): The ring carbons are shielded from attack by electrophiles. Furthermore, in acidic conditions, the lone pairs on the nitrogen atoms are readily protonated, adding further deactivation and making classical SEAr reactions like nitration or Friedel-Crafts alkylation exceedingly difficult.[5][6]

-

Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron-deficient carbons are highly susceptible to attack by nucleophiles. The nitrogen atoms can effectively stabilize the negative charge in the resulting Meisenheimer-type intermediate, facilitating the substitution.[5][7]

This duality is the central theme of pyrazine chemistry and dictates the strategic approach to its functionalization.

Electrophilic Aromatic Substitution: A Challenging Transformation

Direct electrophilic substitution on an unactivated pyrazine ring is generally not a viable synthetic strategy.[5] The severe deactivation by the two nitrogen atoms means that harsh conditions are required, which often lead to decomposition rather than substitution.

The N-Oxide Strategy: Activating the Ring

A proven and effective method to overcome this inherent lack of reactivity is the formation of a pyrazine N-oxide. The introduction of an N-oxide function has a profound electronic effect:

-

It acts as an electron-donating group through resonance, increasing the electron density on the ring carbons, particularly at the positions ortho and para to the N-oxide.

-

It provides a site for electrophilic attack, which can be followed by rearrangement.[8]

This activation makes electrophilic substitutions, such as nitration and halogenation, feasible.[5][6]

Diagram 1: General Mechanism of Electrophilic Substitution on a Pyrazine N-Oxide

Caption: SEAr mechanism on an activated pyrazine N-oxide ring.

Nucleophilic Aromatic Substitution (SNAr): The Favored Pathway

Nucleophilic substitution is the most common and synthetically useful reaction for functionalizing the pyrazine core.[9] Halogenated pyrazines, particularly chloropyrazines, are excellent substrates for SNAr reactions due to the electron-deficient nature of the ring, which stabilizes the anionic intermediate.[5][10]

The reaction proceeds via a two-step addition-elimination mechanism. The regioselectivity is analogous to that of pyridine, with nucleophilic attack favored at the positions ortho and para (positions 2, 3, 5, and 6) to the nitrogen atoms.[7]

The Chichibabin Reaction: Direct Amination

A classic example of nucleophilic substitution on a C-H bond is the Chichibabin reaction.[11] Treating pyrazine with a strong amide base, such as sodium amide (NaNH₂), in liquid ammonia leads to the direct introduction of an amino group, typically at the 2-position, with the evolution of hydrogen gas.[12][13]

Diagram 2: Mechanism of the Chichibabin Reaction on Pyrazine

Caption: The Chichibabin reaction introduces an amino group via SNAr.

Common nucleophiles used in SNAr reactions with halopyrazines include amines, alkoxides, and thiolates, providing straightforward access to a wide variety of substituted pyrazine derivatives.[9][14]

Metal-Catalyzed Cross-Coupling: The Modern Synthetic Workhorse

For drug development professionals, the ability to rapidly generate diverse libraries of compounds is paramount. Transition metal-catalyzed cross-coupling reactions have revolutionized the functionalization of pyrazines, enabling the formation of C-C and C-N bonds with remarkable efficiency and scope.[15][16][17] These methods typically require a pre-functionalized pyrazine, most commonly a chloropyrazine or bromopyrazine.

Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds by reacting a halopyrazine with a boronic acid or ester.[15][18] This reaction is highly valued for its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[19][20]

Buchwald-Hartwig Amination

The formation of C-N bonds is critical in medicinal chemistry. The Buchwald-Hartwig amination is a palladium-catalyzed reaction that couples an amine with a halopyrazine.[21] This reaction has largely replaced harsher classical methods and allows for the synthesis of a diverse range of N-arylated pyrazines under relatively mild conditions.[22][23]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyrazine

This protocol is a representative example based on established methods for chloro-heterocycles.[24][25]

Objective: To synthesize 2-phenylpyrazine from 2-chloropyrazine and phenylboronic acid.

Reagents & Materials:

-

2-Chloropyrazine (1.0 mmol, 1.0 equiv)

-

Phenylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

-

SPhos (Buchwald ligand) (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

-

Degassed 1,4-Dioxane (5 mL)

-

Nitrogen or Argon gas supply (Schlenk line)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-chloropyrazine, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Inert Atmosphere: Seal the flask, and then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere. The rationale for this step is critical: the Pd(0) active catalyst is sensitive to oxygen, which can cause catalyst deactivation and lead to low yields.[25]

-

Solvent Addition: Add the degassed 1,4-dioxane via syringe.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

-

Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-phenylpyrazine.

Diagram 3: General Workflow for a Palladium-Catalyzed Cross-Coupling Reaction

Caption: Standard laboratory workflow for Suzuki or Buchwald-Hartwig reactions.

Summary of Pyrazine Reactivity

The choice of reaction mechanism is dictated by the desired transformation and the electronic nature of the pyrazine substrate. The following table summarizes the core reactivity patterns.

| Reaction Type | Substrate Requirement | Key Reagents/Conditions | Mechanistic Principle | Typical Outcome |

| Electrophilic Substitution | Activated Ring (e.g., N-oxide) | HNO₃/H₂SO₄, Br₂ | SEAr | Introduction of nitro, halo groups |

| Nucleophilic Substitution | Halopyrazine or unsubstituted | NaNH₂, NaOMe, R₂NH | SNAr | Introduction of amino, alkoxy, etc. |

| Suzuki-Miyaura Coupling | Halopyrazine | Arylboronic acid, Pd catalyst, Base | Catalytic Cross-Coupling | C-C Bond Formation (Biaryls) |

| Buchwald-Hartwig Amination | Halopyrazine | Amine, Pd catalyst, Base | Catalytic Cross-Coupling | C-N Bond Formation (Aryl Amines) |

Conclusion

The pyrazine heterocycle, while resistant to classical electrophilic attack, offers a rich landscape of reactivity for the discerning synthetic chemist. Understanding its fundamental electronic properties is key to strategically unlocking its potential. By employing ring activation strategies like N-oxide formation, chemists can access electrophilic substitution pathways. More commonly, the inherent electron deficiency of the ring is exploited through powerful nucleophilic substitution and, most significantly, a vast array of modern transition metal-catalyzed cross-coupling reactions. These methods provide reliable, versatile, and high-yielding routes to functionalized pyrazines, ensuring their continued prominence as privileged scaffolds in the development of new medicines and materials.[4][26]

References

- 1. mdpi.com [mdpi.com]

- 2. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. baranlab.org [baranlab.org]

- 9. scribd.com [scribd.com]

- 10. Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 11. Chichibabin Reaction | PPTX [slideshare.net]

- 12. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

- 14. biosynce.com [biosynce.com]

- 15. researchgate.net [researchgate.net]

- 16. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 22. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

- 23. research.rug.nl [research.rug.nl]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Umpolung Reactivity of 1,3-Dithianes

A Senior Application Scientist's Perspective on Harnessing Acyl Anion Equivalents in Modern Organic Synthesis

Executive Summary

In the landscape of organic synthesis, the strategic formation of carbon-carbon bonds is paramount. Traditional retrosynthetic analysis often relies on the inherent electrophilicity of the carbonyl carbon. However, the concept of "umpolung," or polarity inversion, provides a powerful paradigm shift, enabling the carbonyl carbon to act as a nucleophile.[1][2][3] This guide offers an in-depth exploration of 1,3-dithianes as premier acyl anion equivalents, a cornerstone of umpolung chemistry first introduced by E.J. Corey and Dieter Seebach.[1][4] We will dissect the core principles, from the synthesis and deprotonation of dithianes to their reaction with a broad scope of electrophiles and subsequent deprotection to unveil the target carbonyl compound. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this robust methodology for the construction of complex molecular architectures.

The Principle of Umpolung: Inverting Carbonyl Reactivity

The carbonyl group is intrinsically electrophilic at the carbon atom due to the electronegativity of the adjacent oxygen.[3] This "normal" reactivity dictates that carbonyl carbons are susceptible to attack by nucleophiles. The German term "umpolung" describes the inversion of this polarity, transforming the electrophilic carbonyl carbon into a nucleophilic species.[1][5][6] This is achieved by temporarily masking the carbonyl group in a form that allows for the stabilization of a carbanion at the original carbonyl carbon.[1]

The 1,3-dithiane, a cyclic thioacetal formed from an aldehyde and 1,3-propanedithiol, is a highly effective "masked acyl anion".[7] The key to its utility lies in the moderate acidity of the C-2 protons (pKa ≈ 31), which can be abstracted by a strong base to generate a potent carbon nucleophile.[5][8][9]

Why Sulfur? The Key to Anion Stabilization

The ability of sulfur to stabilize an adjacent carbanion is crucial to the success of dithiane-based umpolung. This stabilization arises from a combination of factors:

-

Inductive Effect: The electronegativity of the two sulfur atoms withdraws electron density from the C-2 carbon, increasing the acidity of the attached protons.

-

Polarizability: Sulfur's large, diffuse valence electrons are more polarizable than those of oxygen, allowing for effective delocalization and stabilization of the negative charge on the adjacent carbon.[5]

-

C-S Bond Length: The longer carbon-sulfur bonds, compared to carbon-oxygen bonds, help to minimize steric hindrance and facilitate the approach of electrophiles.[5]

It is important to note that d-orbital participation, once thought to be a significant contributor to stabilization, is now considered to be less important.

Caption: Reversal of carbonyl reactivity (Umpolung) using a 1,3-dithiane.

The Corey-Seebach Reaction: A Three-Act Synthetic Play

The synthetic sequence involving the formation, alkylation, and deprotection of 1,3-dithianes is widely known as the Corey-Seebach reaction.[4][10] This powerful methodology provides access to a vast array of carbonyl compounds, including ketones, α-hydroxy ketones, and 1,2-diketones, which can be challenging to synthesize via traditional methods.[4][7]

Act I: Formation of the 1,3-Dithiane

The first step involves the protection of an aldehyde as a 1,3-dithiane. This is typically achieved by reacting the aldehyde with 1,3-propanedithiol in the presence of a Lewis or Brønsted acid catalyst.[11][12]

Caption: General scheme for the formation of a 1,3-dithiane.

Field-Proven Protocol: Synthesis of 2-Phenyl-1,3-dithiane

-

Setup: To a solution of benzaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane) is added 1,3-propanedithiol (1.1 eq).

-

Catalysis: A catalytic amount of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), is added dropwise at 0 °C.

-

Reaction: The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Workup: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography or recrystallization to yield the pure 2-phenyl-1,3-dithiane.

Act II: Deprotonation and Reaction with Electrophiles

The cornerstone of dithiane umpolung reactivity is the deprotonation at the C-2 position to form a nucleophilic carbanion.[3] This is typically accomplished using a strong base, most commonly n-butyllithium (n-BuLi), in an aprotic solvent like tetrahydrofuran (THF) at low temperatures.[1]

The resulting 2-lithio-1,3-dithiane is a potent nucleophile that can react with a wide variety of electrophiles.[4][7] This versatility is a key advantage of the Corey-Seebach reaction.

Table 1: Scope of Electrophiles in Corey-Seebach Reactions

| Electrophile Class | Product Type |

| Alkyl halides (R-X) | Ketones |

| Epoxides | β-Hydroxy ketones |

| Aldehydes & Ketones | α-Hydroxy ketones |

| Acyl halides (RCOCl) | 1,2-Diketones |

| Iminium salts | α-Amino ketones |

| Arenesulfonates | Ketones |

Data compiled from multiple sources.[4][7]

Field-Proven Protocol: Alkylation of 2-Lithio-1,3-dithiane

-

Anion Formation: A solution of 2-substituted-1,3-dithiane (1.0 eq) in anhydrous THF is cooled to a low temperature (typically -30 to -78 °C) under an inert atmosphere (e.g., argon or nitrogen). n-Butyllithium (1.05 eq) is added dropwise, and the mixture is stirred for 1-2 hours.

-

Electrophilic Quench: The electrophile (e.g., an alkyl bromide, 1.1 eq) is added to the solution of the lithiated dithiane.

-

Reaction: The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

Workup: The reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography.

Act III: Deprotection to Regenerate the Carbonyl Group

The final step in the Corey-Seebach sequence is the hydrolysis of the dithiane to unveil the newly formed carbonyl compound.[10] This step can be challenging due to the stability of the thioacetal.[5] A variety of methods have been developed, often employing reagents that have a high affinity for sulfur.[13]

Table 2: Common Methods for Dithiane Deprotection

| Reagent/Method | Conditions | Comments |

| Mercury(II) salts (e.g., HgCl₂/HgO) | Aqueous acetonitrile | Highly effective but toxic.[4][13] |

| o-Iodoxybenzoic acid (IBX) | DMSO or aqueous media | Mild and efficient.[12] |

| Bis(trifluoroacetoxy)iodobenzene (PIFA) | Aqueous solvent | Suitable for labile compounds.[12] |

| H₂O₂/Iodine catalyst | Aqueous micellar system | "Green" and mild conditions.[14] |

| Polyphosphoric acid (PPA)/Acetic acid | Mild heating | Inexpensive and convenient.[15] |

The choice of deprotection method is critical and depends on the overall molecular structure and the presence of other functional groups. The use of toxic heavy metals like mercury is increasingly being replaced by milder and more environmentally benign alternatives.[14][16]

Caption: The Corey-Seebach reaction workflow.

Synthetic Applications and Strategic Considerations

The umpolung reactivity of 1,3-dithianes has been instrumental in the total synthesis of numerous complex natural products.[11] Its ability to forge C-C bonds that are counterintuitive to traditional polar reactivity makes it an invaluable tool in retrosynthetic planning.

Strategic Advantages:

-

Access to "Illogical" Synthons: Dithiane chemistry provides a practical route to acyl anion synthons, enabling disconnections that would otherwise be considered "illogical".[6]

-

Versatility: The wide range of compatible electrophiles allows for the synthesis of a diverse array of functionalized carbonyl compounds.[17]

-

Robustness: 1,3-dithianes are stable to a variety of reaction conditions, allowing for manipulations elsewhere in the molecule before deprotection.[5][15]

Limitations and Considerations:

-

Multi-step Process: The three-step sequence (protection, alkylation, deprotection) can be lengthy and may impact overall yield.

-

Strong Base Requirement: The use of organolithium reagents requires anhydrous, inert conditions and may not be compatible with certain sensitive functional groups.

-

Deprotection Challenges: The deprotection step can be harsh and may require toxic reagents, although milder alternatives are continually being developed.[5][12]

Conclusion

The umpolung reactivity of 1,3-dithianes, epitomized by the Corey-Seebach reaction, represents a landmark achievement in synthetic organic chemistry. By providing a reliable method for generating and utilizing acyl anion equivalents, this chemistry has fundamentally expanded the toolkit available to synthetic chemists. For professionals in drug development and materials science, a thorough understanding of this methodology is not merely academic; it is a practical necessity for the innovative and efficient construction of novel molecular entities. As the field continues to evolve, the development of more efficient and environmentally friendly protocols for dithiane manipulation will further solidify its place as a cornerstone of modern synthesis.

References

- 1. rjstonline.com [rjstonline.com]

- 2. What is umpolung? Robert Morris breaks it down in Chemical Society Reviews | Department of Chemistry [chemistry.utoronto.ca]

- 3. benchchem.com [benchchem.com]

- 4. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]

- 5. Corey-Seebach Reaction [organic-chemistry.org]

- 6. Synthesis of 1,3-dithianes. UMPOLUNG reactions [quimicaorganica.org]

- 7. jk-sci.com [jk-sci.com]

- 8. m.youtube.com [m.youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. synarchive.com [synarchive.com]

- 11. mdpi.com [mdpi.com]

- 12. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]

- 15. asianpubs.org [asianpubs.org]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

Methodological & Application

Suzuki-Miyaura cross-coupling reactions with 2-Chloro-3-(1,3-dithian-2-YL)pyrazine

An Application Guide to Suzuki-Miyaura Cross-Coupling Reactions with 2-Chloro-3-(1,3-dithian-2-yl)pyrazine

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] Its application in pharmaceutical and materials science is extensive, particularly for constructing biaryl and heteroaryl-aryl scaffolds that are prevalent in biologically active molecules.[3][4][5] This guide provides a detailed protocol and in-depth analysis for the Suzuki-Miyaura coupling of a challenging and functionally rich substrate: this compound. We will explore the mechanistic underpinnings of the reaction, address the specific hurdles presented by this substrate—namely the low reactivity of the chloro-pyrazine moiety and the presence of a sulfur-containing dithianyl group—and present a systematic approach to protocol optimization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful transformation with complex heterocyclic building blocks.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The reaction's success hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6] The generally accepted mechanism comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7][8]

-

Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halogen bond (C-Cl in this case) of the electrophile. This step forms a square planar Pd(II) intermediate and is often the rate-limiting step, especially for less reactive aryl chlorides.[6][7]

-

Transmetalation: The organoboron nucleophile (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide. This step regenerates the base and forms a diorganopalladium(II) complex.[2][8]

-

Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond of the desired product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][7]

Critical Considerations for Coupling with this compound

The unique structure of this substrate introduces specific challenges that must be addressed for a successful coupling.

-

The Challenge of Heteroaryl Chlorides: The reactivity of aryl halides in the crucial oxidative addition step follows the trend I > Br > OTf >> Cl.[9] Aryl chlorides are significantly less reactive due to the strong C-Cl bond. Overcoming this hurdle requires highly active catalytic systems, typically employing electron-rich and sterically bulky phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) that promote the formation of the active Pd(0) species and facilitate its insertion into the C-Cl bond.[3][10]

-

The Pyrazine Ring: As an electron-deficient heterocycle, the pyrazine ring can activate the C-Cl bond towards oxidative addition compared to electron-rich aromatics.[6] However, the nitrogen lone pairs can also coordinate to the palladium center, potentially leading to catalyst inhibition. The choice of ligand is critical to modulate the electronic properties and steric environment of the catalyst to favor productive coupling over catalyst deactivation.

-

The 1,3-Dithiane Moiety: The presence of sulfur introduces two primary considerations:

-

Catalyst Poisoning: Sulfur-containing functional groups are known to be potential poisons for palladium catalysts.[11] However, modern, robust catalysts have been developed that show increased tolerance. For example, the Pd(Amphos)₂Cl₂ complex has been shown to be effective for coupling substrates with sulfur functional groups.

-

Steric Hindrance: The bulky dithianyl group at the 3-position, adjacent to the reaction center at C-2, creates significant steric hindrance. This can impede the approach of the bulky palladium catalyst for oxidative addition. Catalytic systems with carefully tuned steric profiles are necessary to overcome this challenge.

-

Protocol Development & Optimization

A systematic screening approach is essential for identifying the optimal conditions for this specific transformation. The following workflow provides a logical progression for optimization.

Materials & Reagents

| Reagent/Material | Purpose | Supplier Recommendation |

| This compound | Electrophile | Custom synthesis |

| Arylboronic Acid / Ester | Nucleophile | Commercial |

| Palladium Precatalyst (e.g., XPhos Pd G3) | Catalyst Source | Commercial |

| Ligand (if not using a precatalyst) | Modulates catalyst activity/stability | Commercial |

| Base (e.g., K₃PO₄, Cs₂CO₃) | Activates boronic acid | Commercial |

| Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene) | Reaction Medium | Commercial |

| Degassed Water | Co-solvent, aids base solubility | Lab prepared |

| Inert Gas (Argon or Nitrogen) | Prevents catalyst oxidation | Gas cylinder |

| Reaction Vessels (e.g., Schlenk tube, vial) | For conducting reaction under inert atm. | Glassware supplier |

Parameter Screening (Example Data)

The following tables illustrate a hypothetical screening process to determine optimal conditions. Reactions are typically run on a small scale (0.1 mmol) and monitored by LC-MS or GC-MS for conversion.

Table 1: Catalyst/Ligand Screening Conditions: this compound (1.0 eq), Phenylboronic Acid (1.2 eq), K₂CO₃ (2.0 eq), 1,4-Dioxane/H₂O (4:1), 100 °C, 12 h.

| Entry | Catalyst (2 mol%) | Ligand (4 mol%) | Conversion (%) | Notes |

| 1 | Pd₂(dba)₃ | PPh₃ | < 5 | Standard conditions ineffective for chloro-heterocycles. |

| 2 | Pd(OAc)₂ | SPhos | 65 | Bulky phosphine shows significant improvement. |

| 3 | XPhos Pd G3 | - | 95 | Pre-formed catalyst shows excellent activity.[3] |

| 4 | PEPPSI-IPr | - | 88 | N-Heterocyclic Carbene (NHC) catalyst is also highly effective.[12] |

Table 2: Base Screening Conditions: As above, using XPhos Pd G3 (2 mol%).

| Entry | Base (2.0 eq) | Conversion (%) | Notes |

| 1 | K₂CO₃ | 95 | Effective, but stronger bases may improve rate. |

| 2 | K₃PO₄ | >99 | Often superior for challenging couplings. |

| 3 | Cs₂CO₃ | >99 | Highly effective but more expensive.[4] |

| 4 | CsF | 85 | Can be effective, especially in anhydrous conditions.[4] |

Table 3: Solvent Screening Conditions: As above, using XPhos Pd G3 (2 mol%) and K₃PO₄ (2.0 eq).

| Entry | Solvent (v/v ratio with H₂O if applicable) | Conversion (%) | Notes |

| 1 | 1,4-Dioxane / H₂O (4:1) | >99 | Excellent performance, common for Suzuki reactions.[6] |

| 2 | Toluene / H₂O (4:1) | 92 | Good alternative, can be run at higher temperatures. |

| 3 | 2-MeTHF / H₂O (4:1) | 94 | Greener solvent alternative to THF/Dioxane. |

| 4 | DMF | 75 | Can be effective but may lead to side reactions at high temp.[13] |

Detailed Experimental Protocol (Optimized)

This protocol is based on the findings from the optimization study above.

Reagents:

-

This compound (e.g., 232.7 mg, 1.0 mmol, 1.0 eq)

-

Arylboronic Acid (1.2 mmol, 1.2 eq)

-

XPhos Pd G3 (17.9 mg, 0.02 mmol, 2 mol%)

-

Potassium Phosphate (K₃PO₄), finely ground (424.4 mg, 2.0 mmol, 2.0 eq)

-

Anhydrous 1,4-Dioxane (4.0 mL)

-

Degassed, deionized water (1.0 mL)

Procedure:

-

Vessel Preparation: To a dry 10 mL oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 catalyst.

-

Inert Atmosphere: Seal the tube with a rubber septum. Evacuate the tube and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Using a syringe, add the anhydrous 1,4-dioxane followed by the degassed water.

-

Reaction: Place the sealed tube in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

-

Reaction Monitoring: Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC or LC-MS to confirm the consumption of the starting material.[14][15]

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Transfer the mixture to a separatory funnel. Separate the layers.

-

Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No or Low Reaction | 1. Inactive catalyst (oxidized).2. Insufficiently anhydrous solvents.3. Base is not strong enough or is insoluble.4. Low reaction temperature. | 1. Ensure proper inert atmosphere technique; use a fresh catalyst or a glovebox.2. Use freshly distilled or sparged solvents.3. Use a stronger base (e.g., Cs₂CO₃) or grind the base to a fine powder.4. Increase temperature to 110-120 °C (if solvent allows). |

| Protodeboronation | 1. Boronic acid is unstable.2. Presence of excess water or acidic impurities.3. Reaction is too slow, allowing decomposition. | 1. Switch to a more stable boronic ester (e.g., pinacol ester).[16]2. Ensure the base is sufficiently strong and solvents are of high quality.3. Use a more active catalyst to increase the rate of coupling vs. decomposition. |

| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction.2. Catalyst system promotes homocoupling. | 1. Thoroughly degas all solvents and maintain a strict inert atmosphere.2. Screen different catalyst/ligand combinations. |

| Difficult Purification | 1. Incomplete reaction.2. Formation of palladium black.3. Presence of hard-to-remove byproducts. | 1. Drive the reaction to completion by increasing time or temperature.2. Filter the crude reaction mixture through a pad of Celite® before concentration.3. Optimize reaction conditions to minimize side reactions. |

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a challenging yet highly valuable transformation for the synthesis of complex, functionalized pyrazines. Success relies on overcoming the inherent low reactivity of the C-Cl bond and mitigating potential catalyst inhibition from the heterocyclic nitrogen and dithiane sulfur atoms. By employing modern, highly active palladium precatalysts such as XPhos Pd G3, in combination with a strong inorganic base like K₃PO₄ and a suitable solvent system, this reaction can be performed with high efficiency. The systematic optimization and detailed protocol provided in this guide offer a robust framework for researchers to successfully implement this methodology and access novel chemical matter for drug discovery and materials science.

References

- 1. organicreactions.org [organicreactions.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]

- 5. mdpi.com [mdpi.com]

- 6. Yoneda Labs [yonedalabs.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. youtube.com [youtube.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. shoko-sc.co.jp [shoko-sc.co.jp]

- 15. vapourtec.com [vapourtec.com]

- 16. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

Application Note: Buchwald-Hartwig Amination of 2-Chloro-3-(1,3-dithian-2-YL)pyrazine

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis, particularly for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its significance is underscored by the prevalence of arylamines in pharmaceuticals, natural products, and materials science.[3] This reaction offers a powerful and versatile method for synthesizing these motifs, often overcoming the limitations of traditional methods like nucleophilic aromatic substitution or Ullmann condensation, which can require harsh conditions and exhibit limited substrate scope.[3]

This application note provides a comprehensive guide to the Buchwald-Hartwig amination of 2-chloro-3-(1,3-dithian-2-yl)pyrazine. This substrate presents specific challenges due to the presence of the electron-deficient pyrazine ring and the dithiane moiety, which contains sulfur atoms that can potentially poison the palladium catalyst. Therefore, careful optimization of the reaction parameters, including the choice of catalyst, ligand, base, and solvent, is crucial for a successful transformation. The resulting aminated pyrazine derivatives are valuable intermediates in medicinal chemistry, offering a scaffold for further functionalization.

Reaction Mechanism

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of elementary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][4][5]

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, this compound) to form a Pd(II) complex.[1][4]

-

Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[5][6]

-

Reductive Elimination: The final step is the reductive elimination of the desired arylamine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][4]

A potential side reaction is β-hydride elimination, which can lead to the formation of a hydrodehalogenated arene and an imine.[1][7] The choice of a suitable ligand is critical to favor the desired reductive elimination pathway.[1]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the Buchwald-Hartwig amination of this compound.

Materials and Reagents

-

This compound

-

Amine (e.g., morpholine, piperidine, aniline derivative)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)[6]

-

Anhydrous solvent (e.g., toluene, dioxane, THF)[5]

-

Schlenk flask or sealed reaction tube

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Argon or Nitrogen)

-

Standard glassware for workup and purification

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Optimized Reaction Conditions

The following table summarizes a set of generally effective conditions for this transformation. Optimization may be required for specific amine substrates.

| Parameter | Recommended Condition | Rationale and Key Considerations |

| Palladium Source | Pd₂(dba)₃ (1-3 mol%) | A common and effective Pd(0) source. Pd(OAc)₂ can also be used, which is reduced in situ. |

| Ligand | Xantphos (2-6 mol%) | The wide bite angle of Xantphos can facilitate reductive elimination.[5] For challenging couplings, more sterically hindered biaryl phosphine ligands like XPhos or RuPhos may be beneficial.[3] |

| Base | NaOtBu (1.5-2.0 equiv.) | A strong, non-nucleophilic base is often required.[6] For base-sensitive substrates, weaker bases like K₂CO₃ or Cs₂CO₃ can be screened.[6] |

| Solvent | Toluene or Dioxane | These are common solvents for Buchwald-Hartwig reactions.[5] Ensure the solvent is anhydrous. |

| Temperature | 80-110 °C | Elevated temperatures are typically necessary to drive the reaction to completion.[5] |

| Amine | 1.1-1.5 equiv. | A slight excess of the amine is generally used. |

Step-by-Step Procedure

-

Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk flask or reaction tube equipped with a magnetic stir bar.

-

Reagent Addition: Add the this compound and the amine to the reaction vessel.

-

Solvent Addition: Add the anhydrous solvent via syringe.

-

Reaction: Seal the vessel and place it in a preheated oil bath or heating block at the desired temperature. Stir the mixture vigorously for the required reaction time (typically 2-24 hours).

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride or water.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS) to confirm its identity and purity.

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst or ligand.- Insufficiently anhydrous conditions.- Inappropriate base or solvent.[8]- Aryl chlorides can be challenging substrates.[5][9] | - Use fresh catalyst and ligand.- Ensure all glassware is oven-dried and use freshly distilled, anhydrous solvents.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., THF, t-BuOH).[4][9]- Consider using a more active ligand system (e.g., a dialkylbiaryl phosphine ligand).[1] |

| Side Product Formation (e.g., Hydrodehalogenation) | - β-Hydride elimination competing with reductive elimination.[1]- Decomposition of starting material or product at high temperatures. | - Use a bulkier ligand to sterically disfavor β-hydride elimination.[1]- Lower the reaction temperature and/or shorten the reaction time.- Screen different palladium sources and ligands. |

| Difficulty in Product Isolation/Purification | - Product is volatile or unstable on silica gel.- Byproducts have similar polarity to the desired product. | - Use alternative purification methods such as preparative HPLC or crystallization.- Optimize the chromatographic conditions (different solvent systems or stationary phases). |

Conclusion

The Buchwald-Hartwig amination of this compound provides a reliable and efficient route to a variety of substituted pyrazine derivatives. Careful consideration of the ligand, base, and solvent system is essential to overcome the challenges associated with this specific substrate. The protocol and troubleshooting guide presented in this application note offer a solid foundation for researchers to successfully employ this powerful C-N bond-forming reaction in their synthetic endeavors.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. name-reaction.com [name-reaction.com]

- 3. research.rug.nl [research.rug.nl]

- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 7. m.youtube.com [m.youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. reddit.com [reddit.com]

The Strategic Utility of 2-Chloro-3-(1,3-dithian-2-yl)pyrazine in Medicinal Chemistry: A Guide for Researchers

In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. The pyrazine core, a six-membered aromatic heterocycle with two nitrogen atoms, is a privileged scaffold found in numerous biologically active compounds and approved drugs, exhibiting a wide array of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1] This guide delves into the application of a highly versatile, yet specific, building block: 2-Chloro-3-(1,3-dithian-2-yl)pyrazine . We will explore its strategic importance, provide detailed protocols for its use, and illuminate the chemical logic behind its application in the synthesis of advanced intermediates for drug discovery.

The Molecule at a Glance: A Bifunctional Linchpin

This compound (CAS 874114-28-0) is a tailored building block designed for sequential and regioselective functionalization. Its utility stems from the orthogonal reactivity of its two key functional groups: the chloro substituent and the 1,3-dithiane moiety.

-

The Chloro Group: This halogen atom activates the pyrazine ring for nucleophilic aromatic substitution (SNAr) and serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination. This allows for the introduction of a wide range of aryl, heteroaryl, and amino substituents at the C2 position of the pyrazine ring.

-

The 1,3-Dithiane Group: This moiety is a stable protecting group for a carbonyl functionality, specifically an aldehyde. The dithiane protects the aldehyde from reacting under conditions used to modify the chloro-substituent. More importantly, it allows for "umpolung" or reverse polarity chemistry. The acidic proton at C2 of the dithiane ring can be abstracted by a strong base to generate a nucleophilic acyl anion equivalent, which can then react with various electrophiles. Subsequently, the dithiane can be deprotected to unveil the aldehyde, which can then be used in a plethora of synthetic transformations.

This bifunctional nature allows for a modular and convergent approach to the synthesis of highly substituted pyrazine derivatives, which are of significant interest in the development of novel therapeutics.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 874114-28-0 |

| Molecular Formula | C₈H₉ClN₂S₂ |

| Molecular Weight | 232.75 g/mol |

| Appearance | Typically a solid |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and tetrahydrofuran. |

| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep container tightly closed. |

Safety Precautions: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Synthetic Applications and Protocols

The primary application of this compound in medicinal chemistry is as a precursor to 3-chloropyrazine-2-carbaldehyde, a key intermediate for the synthesis of more complex molecules, including fluorescent chromophores with potential applications in diagnostics.[2]

Protocol 1: Deprotection to 3-Chloropyrazine-2-carbaldehyde

This protocol describes the unmasking of the aldehyde functionality from the dithiane-protected precursor. This transformation is crucial as it reveals a highly reactive group for subsequent synthetic elaborations.

Reaction Scheme:

Caption: Oxidative deprotection of the dithiane to reveal the aldehyde.

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Silver nitrate (AgNO₃)

-

2,6-Lutidine

-

Acetonitrile (MeCN)

-

Water (H₂O)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetonitrile and water (e.g., 4:1 v/v).

-

Addition of Reagents: To the stirred solution, add N-bromosuccinimide (4.0 eq), silver nitrate (4.0 eq), and 2,6-lutidine (4.0 eq). The reaction is typically carried out at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any remaining NBS.

-

Filter the mixture through a pad of Celite® to remove insoluble silver salts, washing the pad with dichloromethane.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

The crude 3-chloropyrazine-2-carbaldehyde can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Causality and Insights:

-

The combination of NBS and a silver salt is a common and effective method for the deprotection of dithianes. Silver ions coordinate to the sulfur atoms, facilitating the oxidative cleavage by NBS.

-

2,6-Lutidine is used as a non-nucleophilic base to neutralize the acidic byproducts generated during the reaction, preventing potential side reactions with the acid-sensitive pyrazine ring.

-

The aqueous acetonitrile solvent system is chosen to facilitate the solubility of both the organic substrate and the inorganic reagents.

Protocol 2: Subsequent Derivatization - Reductive Amination

The resulting 3-chloropyrazine-2-carbaldehyde is a versatile intermediate. One of its key reactions is reductive amination to introduce an aminomethyl side chain, a common motif in bioactive molecules.

Reaction Scheme:

Caption: Two-step, one-pot reductive amination workflow.

Materials:

-

3-Chloropyrazine-2-carbaldehyde

-

Primary or secondary amine (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Standard laboratory glassware

Procedure:

-

Imine Formation: Dissolve 3-chloropyrazine-2-carbaldehyde (1.0 eq) and the desired amine (1.1 eq) in DCE or THF in a round-bottom flask. Add a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

-

Reduction: To the reaction mixture, add sodium triacetoxyborohydride (1.5 eq) in one portion. Stir at room temperature and monitor the reaction by TLC or LC-MS.

-

Work-up:

-

Once the reaction is complete, quench carefully with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by crystallization to obtain the desired substituted (3-chloropyrazin-2-yl)methanamine.

-

Causality and Insights:

-

Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards aldehydes and ketones than sodium borohydride, allowing for the in-situ formation and reduction of the iminium ion.

-

The catalytic amount of acetic acid protonates the carbonyl oxygen, activating the aldehyde towards nucleophilic attack by the amine and promoting the dehydration to the imine.

Future Perspectives and Applications